N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 865286-69-7
VCID: VC6151735
InChI: InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16)
SMILES: CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

CAS No.: 865286-69-7

Cat. No.: VC6151735

Molecular Formula: C12H13N3O3

Molecular Weight: 247.254

* For research use only. Not for human or veterinary use.

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide - 865286-69-7

Specification

CAS No. 865286-69-7
Molecular Formula C12H13N3O3
Molecular Weight 247.254
IUPAC Name N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Standard InChI InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16)
Standard InChI Key KARDIMGGDAZSLO-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide reflects its core structure: a 1,3,4-oxadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one oxygen atom) substituted with a 4-methoxyphenyl group at position 5 and a propanamide group at position 2. The molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 259.26 g/mol (calculated from atomic weights).

Structural Analogs and Comparative Analysis

Structurally related compounds, such as D586-0074 (N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide), highlight the versatility of 1,3,4-oxadiazole derivatives in drug design . While D586-0074 includes an additional 5-phenylfuran moiety, the shared 1,3,4-oxadiazole core and 4-methoxyphenyl substitution suggest similar synthetic routes and physicochemical behaviors . Another analog, N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, differs in oxadiazole isomerism (1,2,4 vs. 1,3,4) but demonstrates comparable logP values (3.67) and hydrogen-bonding capacity .

Synthesis and Manufacturing Approaches

General Strategies for 1,3,4-Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of hydrazides or Schiff bases. For N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, a plausible route involves:

  • Hydrazide Formation: Reacting 4-methoxybenzoic acid with hydrazine to yield 4-methoxybenzohydrazide.

  • Schiff Base Formation: Condensing the hydrazide with propanoyl chloride to form an intermediate acylhydrazone.

  • Cyclization: Treating the acylhydrazone with a dehydrating agent (e.g., phosphorus oxychloride) to induce cyclization into the 1,3,4-oxadiazole ring .

This method aligns with protocols used for analogous compounds, such as those described by Sathyanarayana et al. (2022), who synthesized 1,3,4-oxadiazoles via hydrazide intermediates and acetic anhydride-mediated cyclization .

Optimization and Yield Considerations

Key factors influencing yield include:

  • Reaction Temperature: Cyclization typically requires elevated temperatures (80–100°C).

  • Catalyst Use: Lewis acids like zinc chloride may enhance cyclization efficiency .

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates .

Physicochemical and Pharmacokinetic Properties

Calculated and Experimental Data

While experimental data for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide are scarce, properties can be extrapolated from analogs:

PropertyValue (This Compound)Analog (D586-0074)
Molecular Weight259.26 g/mol389.41 g/mol
logP (Partition Coeff.)3.1 (estimated)3.668
Hydrogen Bond Donors11
Hydrogen Bond Acceptors57
Polar Surface Area70.1 Ų70.058 Ų

The compound’s moderate logP suggests favorable membrane permeability, while its polar surface area (70.1 Ų) indicates potential for oral bioavailability .

Solubility and Stability

  • Water Solubility: Estimated logSw = -3.91 (similar to D586-0074), indicating low aqueous solubility .

  • Stability: The 1,3,4-oxadiazole ring is generally stable under physiological conditions, but the amide bond may undergo enzymatic hydrolysis in vivo .

Computational and ADMET Profiling

Molecular Docking Insights

Docking simulations of analogous compounds into EGFR (epidermal growth factor receptor) and α-glucosidase active sites suggest strong binding affinities (ΔG < -8 kcal/mol) . The 4-methoxyphenyl group participates in π-π stacking, while the propanamide forms hydrogen bonds with catalytic residues .

ADMET Predictions

  • Absorption: High gastrointestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (AMES test negative) .

Applications and Future Directions

Drug Discovery Libraries

The compound’s inclusion in ChemDiv’s Angiogenesis Library (14822 compounds) underscores its potential as a kinase inhibitor or anti-angiogenic agent . Its structural features align with FDA-approved drugs like Ruxolitinib, a JAK2 inhibitor containing a 1,3,4-oxadiazole motif .

Recommended Research Priorities

  • In Vitro Cytotoxicity Screening: Evaluate activity against NCI-60 cancer cell lines.

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolite profiling.

  • Target Identification: Use proteomics to identify binding partners.

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